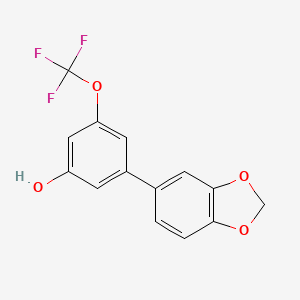
5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-CMPT-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound that contains a chlorine atom, a methyl group, and three fluorine atoms. 5-CMPT-95% is a white crystalline solid that is soluble in methanol, ethanol, and other organic solvents. It has a melting point of 143-145°C and a boiling point of 260°C.
Wissenschaftliche Forschungsanwendungen
5-CMPT-95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a model compound for studying the properties of phenolic compounds. Additionally, it has been used in the synthesis of organofluorine compounds and as a starting material for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-CMPT-95% is not yet fully understood. However, it is believed that the chlorine atom and the three fluorine atoms in the compound interact with the surrounding molecules in a specific manner, which results in the desired reaction. Additionally, the methyl group is thought to play an important role in the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-95% are not well understood. However, it is believed that the compound has the potential to interact with certain enzymes and proteins, which could lead to various biochemical and physiological effects. Additionally, the compound has been shown to have some antioxidant activity, which could be beneficial in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-CMPT-95% in lab experiments is its high purity, which allows for greater control when conducting experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-CMPT-95%. First, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, the compound could be further explored as a starting material for the synthesis of pharmaceuticals.
Synthesemethoden
5-CMPT-95% can be synthesized by a three-step process. First, 2-chloro-4-methylphenol is reacted with trifluoroacetic anhydride in the presence of pyridine to form the desired 5-CMPT-95%. Second, the reaction mixture is heated to 80°C and stirred for two hours. Finally, the reaction mixture is cooled to room temperature and then filtered to obtain the desired product.
Eigenschaften
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMFNQHAVLVHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686627 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261889-12-6 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














